3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
Beschreibung
3-(4-Bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a derivative of the 5H-indeno[1,2-c]pyridazin-5-one scaffold, a heterocyclic system with demonstrated bioactivity as a reversible inhibitor of monoamine oxidase B (MAO-B). The 4-bromophenyl substituent at position 3 contributes steric bulk, lipophilicity, and electron-withdrawing properties, which are critical for enzyme binding and selectivity .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O/c18-11-7-5-10(6-8-11)15-9-14-16(20-19-15)12-3-1-2-4-13(12)17(14)21-22/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWSUIDIQBXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NNC(=C3)C4=CC=C(C=C4)Br)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an indanone derivative under acidic conditions to yield the indeno-pyridazinone core. The oxime functionality is introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: N-oxides of the indeno-pyridazinone core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of indeno[1,2-c]pyridazin derivatives, including 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. Research indicates that this compound acts as an inhibitor of the mitochondrial electron transport chain in Plasmodium species, which is crucial for their survival. In vivo studies have shown that derivatives from this class can significantly reduce parasitemia in mouse models infected with Plasmodium berghei, suggesting their potential as new candidates for antimalarial therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro tests have demonstrated moderate activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against opportunistic pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values obtained indicate that these compounds could serve as lead structures for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime have been assessed using the DPPH assay method. Compounds in this class have shown promising free radical scavenging activity, which is essential for preventing oxidative stress-related diseases. The ability to scavenge free radicals may be attributed to the presence of specific functional groups within the molecule that enhance its reactivity towards radical species .
Case Study 1: Antimalarial Efficacy
In a study assessing the efficacy of various indeno[1,2-c]pyridazin derivatives, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime was tested alongside established antimalarial drugs. The results indicated a significant reduction in parasitemia at doses as low as 50 mg/kg in murine models. The compound exhibited a comparable profile to atovaquone when used in combination with proguanil, demonstrating its potential for combination therapy against malaria .
Case Study 2: Antimicrobial Screening
A series of derivatives including 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime were screened for antimicrobial activity. The compounds were evaluated against both bacterial and fungal strains using standard microbiological techniques. Some derivatives showed MIC values lower than those of traditional antibiotics like gentamicin, indicating their potential utility in treating infections caused by resistant strains .
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Inhibitory Potency
The 5H-indeno[1,2-c]pyridazin-5-one core is highly sensitive to substitution patterns. Key comparisons include:
Table 1: MAO-B Inhibitory Activity of Selected Derivatives
*Data inferred from structural analogs.
- Electronic and Steric Effects : The 4-bromophenyl group’s electronegativity and size may enhance interactions with MAO-B’s hydrophobic entrance cavity compared to smaller substituents (e.g., methyl). However, excessive bulk (e.g., m-CF₃-phenyl) abolishes activity by disrupting optimal packing .
- Hydrogen Bonding : The oxime group could mimic interactions of methoxy or benzyloxy substituents at position 8, which stabilize binding via weak C–H···O bonds .
Positional Isomerism and Activity
Substitution at position 3 vs. 7/8 significantly alters MAO-B inhibition:
- Position 3 : Critical for anchoring the scaffold into the substrate cavity. Lipophilic groups (e.g., bromophenyl) enhance potency, while polar groups reduce activity .
- Position 8 : Hydrophobic side chains (e.g., meta-chlorobenzyloxy) extend into the entrance cavity, improving selectivity. For example, 8-meta-chlorobenzyloxy-3-methyl derivatives achieve Kᵢ = 0.11 µM .
Species-Dependent Differences
Human MAO-B inhibition often diverges from rat MAO-B. For example:
- Coumarin and indeno[1,2-c]pyridazin-5-one derivatives show >10-fold higher potency against human MAO-B .
- The 4-bromophenyl derivative’s efficacy in humans may exceed rodent models due to structural differences in the enzyme’s active site .
Selectivity Against Related Enzymes
Indeno[1,2-c]pyridazin-5-one derivatives exhibit negligible inhibition of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), ensuring specificity for MAO-B .
Biologische Aktivität
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a synthetic compound belonging to the class of indeno-pyridazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can be represented as follows:
This compound features a bromophenyl group attached to an indeno-pyridazine core, which is known for its potential pharmacological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various indeno-pyridazine derivatives. The compound was evaluated against several strains of bacteria and fungi. For instance, a study reported that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined for the most active derivatives, indicating their efficacy compared to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of Indeno-Pyridazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | Staphylococcus aureus | 12 |
| 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | Escherichia coli | 15 |
| Gentamicin | Staphylococcus aureus | 8 |
| Gentamicin | Escherichia coli | 10 |
Antioxidant Activity
The antioxidant properties of the compound were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound exhibited notable free radical scavenging activity, suggesting its potential as an antioxidant agent. This activity is crucial for mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity of Indeno-Pyridazine Derivatives
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | 75 |
| Ascorbic Acid (Control) | 90 |
Anticancer Activity
The anticancer potential of indeno-pyridazine derivatives has been explored in several studies. One study highlighted the ability of these compounds to inhibit cancer cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | HeLa | 20 |
| 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | A549 | 25 |
| Doxorubicin (Control) | HeLa | 15 |
| Doxorubicin (Control) | A549 | 18 |
The biological activities of indeno-pyridazine derivatives are hypothesized to be linked to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The binding affinities observed in these studies indicate a strong interaction between the compound and its targets, which could explain its potent biological effects .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds within this class. For example:
- A study synthesized a series of indeno-pyridazine derivatives and screened them for antimicrobial activity against clinical isolates of bacteria. The findings revealed that modifications on the phenyl ring significantly affected their antimicrobial potency.
- Another investigation focused on the structure-activity relationship (SAR) among various indeno-pyridazines, establishing that specific substitutions enhance biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime and its analogs?
- Methodology : Start with the 5H-indeno[1,2-c]pyridazin-5-one core (synthesized via cyclocondensation of indanone derivatives with hydrazines ). Introduce the 4-bromophenyl group at position 3 via nucleophilic substitution or cross-coupling reactions. Oxime formation is achieved by reacting the ketone group with hydroxylamine under acidic or basic conditions. Purification typically involves column chromatography and characterization via NMR, IR, and mass spectrometry .
Q. How is MAO-B inhibitory activity evaluated for this compound class?
- Methodology : Use recombinant human or rat MAO-B enzymes in vitro. Measure IC50 values via fluorometric or spectrophotometric assays (e.g., kynuramine oxidation). Validate selectivity against MAO-A using clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as controls. For example, 3-phenyl-substituted analogs show submicromolar IC50 values (e.g., 90 nM for p-CF3 derivatives) .
Advanced Research Questions
Q. How do substituent modifications at positions 3 and 8 influence MAO-B inhibition?
- Key Findings :
- Position 3 : Lipophilic, electron-withdrawing groups (e.g., CF3, Br) enhance MAO-B affinity by occupying the substrate cavity. Steric bulk must avoid clashes with Tyr-435 in the active site .
- Position 8 : Hydrophobic side chains (e.g., benzyloxy) improve potency, but regiochemistry matters. Substitution at C(8) (vs. C(7)) increases inhibitory activity by 10-fold due to better alignment with the enzyme’s hydrophobic pocket .
Q. How to resolve contradictions in species-dependent MAO-B inhibition data?
- Data Conflict : Compounds like 5H-indeno[1,2-c]pyridazin-5-ones show higher potency against human MAO-B (pIC50 ~7.0) than rat MAO-B (pIC50 ~5.5), with no correlation (r² < 0.3) .
- Resolution Strategy :
Use human recombinant MAO-B for primary screening to avoid misleading rat-derived data.
Perform mutational studies to identify species-specific residues (e.g., Ile-199 in humans vs. Phe-168 in rats) affecting inhibitor binding .
Q. What computational approaches validate QSAR models for MAO-B inhibitors?
- QSAR Parameters :
- Lipophilicity (logP): Optimal range 2.5–3.5 for blood-brain barrier penetration.
- Electronic effects (Hammett σ): Electron-withdrawing groups enhance activity.
- Steric maps: CoMFA/CoMSIA models show steric bulk near position 3 is tolerated .
Q. How to optimize oxime derivatives for dual MAO-B/IDO (indoleamine 2,3-dioxygenase) inhibition?
- Rational Design :
Introduce oxime groups to enhance metal-binding capacity (IDO has heme-dependent activity).
Balance MAO-B selectivity (lipophilic substituents) with IDO affinity (polar oxime interactions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
